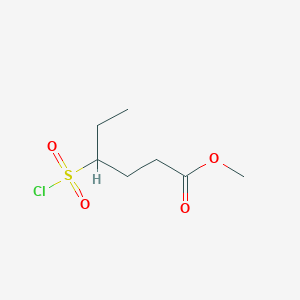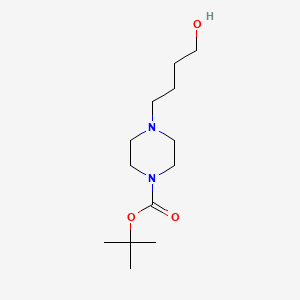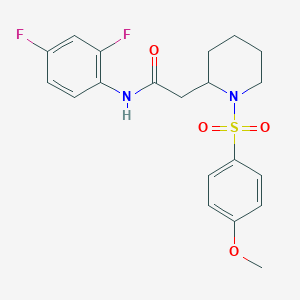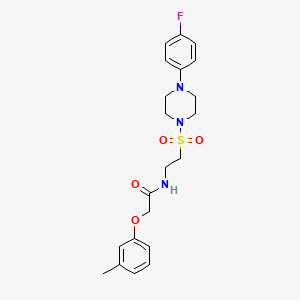
Methyl 4-chlorosulfonylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-chlorosulfonylhexanoate” is a versatile chemical compound used in scientific research. It exhibits excellent reactivity and can be applied in various reactions, such as the synthesis of pharmaceutical intermediates and agrochemicals. The compound has a molecular weight of 228.7 .
Molecular Structure Analysis
The IUPAC name for “Methyl 4-chlorosulfonylhexanoate” is the same as its common name . Its InChI code is 1S/C7H13ClO4S/c1-3-6 (13 (8,10)11)4-5-7 (9)12-2/h6H,3-5H2,1-2H3 .
Chemical Reactions Analysis
“Methyl 4-chlorosulfonylhexanoate” is known for its excellent reactivity and is used in various reactions, particularly in the synthesis of pharmaceutical intermediates and agrochemicals.
Physical And Chemical Properties Analysis
“Methyl 4-chlorosulfonylhexanoate” has a molecular weight of 228.7 .
Aplicaciones Científicas De Investigación
Synthesis of Dual Inhibitors for Alzheimer's Disease Treatment
Methyl 4-chlorosulfonylhexanoate is a key intermediate in synthesizing hybrid compounds containing different sizes of the aliphatic ring linked to p-tolylsulfonamide with alkylene spacers of increasing length. These compounds have been investigated for their potential as drugs for Alzheimer’s disease treatment, demonstrating potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with selectivity toward BChE. They show promise in blocking AChE-induced β-amyloid aggregation, a disease-modifying effect crucial for Alzheimer's therapy. The lead compound in this research exhibited significant potency, with an IC50 value for AChE inhibition five times more potent than tacrine, a known AChE inhibitor (Makhaeva et al., 2020).
Development of Herbicide Analysis Methods
In environmental chemistry, methyl 4-chlorosulfonylhexanoate derivatives, such as sulfonylureas, have been extracted and analyzed from water sources to monitor agricultural herbicide contamination. A method using Carbograph 4 cartridge for solid-phase extraction followed by liquid chromatography with UV detection demonstrated effective recovery and quantification of sulfonylurea herbicides from various water sources. This method provides a foundation for monitoring environmental contamination by these compounds, emphasizing the importance of methyl 4-chlorosulfonylhexanoate and its derivatives in environmental studies (Corcia et al., 1997).
Facilitating Drug Discovery and Development
Methyl 4-chlorosulfonylhexanoate plays a crucial role in the development of novel therapeutic agents by serving as a versatile building block in the synthesis of complex molecules. Its use in the synthesis of inhibitors targeting various diseases showcases its importance in medicinal chemistry. For example, the synthesis of arginine derivatives as potent thrombin inhibitors for cardiovascular diseases highlights the compound's application in creating highly selective and effective therapeutic agents (Okamoto et al., 1981).
Supporting Environmental and Toxicological Studies
The compound's derivatives have also been studied for their environmental fate and toxicological impacts, such as in the analysis of 2,4-D herbicide toxicity. These studies contribute to a better understanding of the ecological effects of such chemicals and inform regulatory and cleanup efforts. By identifying and quantifying the presence of these compounds in the environment, researchers can assess their potential risks and develop strategies for mitigation (Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
methyl 4-chlorosulfonylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-3-6(13(8,10)11)4-5-7(9)12-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGZSFGSSMAWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorosulfonylhexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)



![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)
![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)